molecular formula C19H16O8 B14717213 8-Acetoxyalatoxin B2 CAS No. 22596-82-3

8-Acetoxyalatoxin B2

Cat. No.: B14717213
CAS No.: 22596-82-3
M. Wt: 372.3 g/mol
InChI Key: FTYMXWPNEIXDMV-ZVSKPCGTSA-N
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Description

8-Acetoxyalatoxin B2 is a derivative of aflatoxin, a class of mycotoxins produced by Aspergillus species. Aflatoxins are known for their hepatotoxic and carcinogenic properties, with aflatoxin B1 being the most potent naturally occurring carcinogen . Like other aflatoxins, 8-Acetoxyalatoxin B2 is likely synthesized for research purposes, particularly in toxicology and analytical chemistry, to study structure-activity relationships or metabolic pathways . Its intended uses align with related compounds, such as serving as a laboratory reagent or reference material, but it is strictly advised against use in humans, animals, or food products .

Properties

CAS No.

22596-82-3

Molecular Formula

C19H16O8

Molecular Weight

372.3 g/mol

IUPAC Name

[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] acetate

InChI

InChI=1S/C19H16O8/c1-7(20)24-13-5-9-16-12(25-19(9)26-13)6-11(23-2)15-8-3-4-10(21)14(8)18(22)27-17(15)16/h6,9,13,19H,3-5H2,1-2H3/t9-,13+,19-/m0/s1

InChI Key

FTYMXWPNEIXDMV-ZVSKPCGTSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](O1)OC3=CC(=C4C5=C(C(=O)CC5)C(=O)OC4=C23)OC

Canonical SMILES

CC(=O)OC1CC2C(O1)OC3=CC(=C4C5=C(C(=O)CC5)C(=O)OC4=C23)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Aflatoxin derivatives share a core difuranocoumarin structure but differ in substituents, which critically influence their toxicity and reactivity. Below is a comparative analysis:

Compound Substituent Toxicity Profile Primary Use
8-Acetoxyalatoxin B2 8-Acetoxy group Not fully characterized; inferred hepatotoxicity Research reagent, metabolic studies
Aflatoxin B1 Cyclopentenone ring Potent carcinogen (IARC Group 1) Toxicology research
Aflatoxin G2 Bis-furan system Less toxic than B1; limited carcinogenicity data Analytical reference material
Aflatoxin M1 Hydroxylated B1 Found in milk; carcinogenic (IARC Group 1) Food safety monitoring

Key Findings :

  • Reactivity: The 8-acetoxy group in 8-Acetoxyalatoxin B2 may alter its metabolic activation compared to aflatoxin B1, which relies on epoxidation of the 8,9-double bond for carcinogenicity. This modification could reduce or shift its toxicological effects .
  • Toxicity: While aflatoxin B1 is extensively studied, 8-Acetoxyalatoxin B2’s toxicity remains poorly characterized.
  • Analytical Challenges : Detection methods for aflatoxins (e.g., HPLC, mass spectrometry) are standardized for common variants like B1 and G1. Modifications like the acetoxy group in 8-Acetoxyalatoxin B2 may require tailored analytical protocols to ensure accurate quantification .
Metabolic and Mechanistic Differences
  • Aflatoxin B1 : Metabolized by cytochrome P450 enzymes to a reactive epoxide, forming DNA adducts and inducing mutations .
  • However, this hypothesis requires experimental validation.

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